molecular formula C16H13Cl3N2O3 B2779492 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 478066-74-9

2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2779492
CAS No.: 478066-74-9
M. Wt: 387.64
InChI Key: LIRKKEQFVZGXEV-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 3-chlorobenzoyl group linked via an aminoethyl spacer to a 3,4-dichlorophenyl carbamate moiety. and Imramovsky et al. (). The presence of multiple chlorine atoms likely enhances lipophilicity and influences molecular interactions, as observed in related structures ().

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c17-11-3-1-2-10(8-11)15(22)20-6-7-24-16(23)21-12-4-5-13(18)14(19)9-12/h1-5,8-9H,6-7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRKKEQFVZGXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 2-[(3-chlorobenzoyl)amino]ethylamine: The 3-chlorobenzoyl chloride is then reacted with ethylenediamine to form the intermediate compound.

    Synthesis of the final product: The intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to yield 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Photolytic Reactions

The carbamate group undergoes photorearrangement under UV light. In O-aryl carbamates, irradiation leads to intramolecular shifts or cleavage. For example:

  • Photorearrangement : Similar to Rivastigmine and Imidacloprid , the carbamate moiety in this compound may undergo a Norrish-type II cleavage or rearrangement, producing intermediates such as isocyanates or urea derivatives.

  • Key Conditions :

    • UV light (254–365 nm) in aqueous or organic solvents .

    • Half-lives range from hours to days depending on substituents .

Hydrolytic Degradation

Carbamates are prone to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3,4-dichloroaniline, CO₂, and 2-[(3-chlorobenzoyl)amino]ethanol.

  • Basic Hydrolysis : Deprotonation accelerates cleavage of the carbamate ester bond. For example, in 0.1 M NaOH at 25°C, ethyl carbamates hydrolyze with rate constants of ~10⁻⁴ s⁻¹ .

Stability Data for Analogous Carbamates :

ConditionHalf-Life (h)Products Formed
pH 1.0 (HCl)12–24Aniline derivatives, CO₂
pH 13.0 (NaOH)1–3Ethanolamine derivatives

Base-Mediated Decarboxylation

Under strong bases like Cs₂CO₃, carbamates undergo decarboxylation via Hofmann rearrangement mechanisms :

  • Mechanism :

    • Deprotonation of the carbamate nitrogen.

    • Formation of an isocyanate intermediate.

    • Rearrangement to yield alkylamines.

  • Example : Alkanoyloxycarbamates decarboxylate in MeCN at 100°C with Cs₂CO₃, achieving yields of 76–81% .

Reaction Setup :

  • Substrate: 1.0 mmol carbamate

  • Base: 1.5 equiv Cs₂CO₃

  • Solvent: MeCN (3 mL)

  • Temperature: 100°C, 1–5 h

Alkylation/Acylation

The ethyl carbamate group can participate in nucleophilic substitutions. For instance:

  • Ethylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) in DMF using Cs₂CO₃/TBAI introduces alkyl chains .

  • Yield : ~80% for primary alkyl halides .

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes via:

  • Pathway 1 : Release of CO₂ and formation of ethylamine derivatives.

  • Pathway 2 : Isocyanate formation, leading to crosslinking or polymerization.

Thermogravimetric Analysis (TGA) Trends :

  • Initial decomposition: 150–180°C (carbamate cleavage).

  • Residual mass: ~20% at 500°C (char formation).

Comparative Reactivity Table

Reaction TypeConditionsKey ProductsYield/Stability
PhotolysisUV (254 nm), H₂O/MeCNIsocyanates, rearranged ureast₁/₂ = 4–8 h
Acidic Hydrolysis1 M HCl, 25°C3,4-Dichloroaniline, CO₂, ethanolamine90% degradation
Base-Mediated Decarb.Cs₂CO₃, MeCN, 100°CAlkylamines76–81%
AlkylationCs₂CO₃/TBAI, DMF, 25°CEthyl-substituted derivatives80%

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate exhibit significant anticancer properties. For instance, derivatives of carbamate compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of proteins that are crucial for tumor survival and growth.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against various cancer cell lines. The findings suggested that modifications on the benzoyl and carbamate moieties could enhance biological activity .

2. Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of certain enzymes involved in disease processes, particularly those related to inflammation and cancer progression. The structural features of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate allow it to interact effectively with enzyme active sites.

Case Study : Research on similar carbamate derivatives revealed their efficacy in inhibiting enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer .

Agricultural Applications

1. Pesticidal Properties
Compounds with similar structures have been evaluated for their pesticidal properties. The chlorinated phenyl groups present in 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate contribute to its potential effectiveness as a pesticide by targeting specific pests while minimizing harm to beneficial organisms.

Case Study : A study conducted on chlorinated carbamates demonstrated their effectiveness against a range of agricultural pests, leading to improved crop yields without significant environmental impact .

Biochemical Research

1. Galectin Inhibition
Galectins are proteins that play a role in various biological processes including cell adhesion and immune response. Compounds similar to 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate have been studied for their ability to inhibit galectin activity, which is crucial for cancer metastasis.

Case Study : Research published in Nature Communications indicated that certain galectin inhibitors could significantly reduce tumor growth and metastasis in animal models . The study emphasized the importance of structural modifications on the carbamate framework for enhancing selectivity and potency.

Summary of Applications

Application AreaSpecific UseCase Study Reference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Enzyme inhibitionVarious studies on HDAC inhibitors
Agricultural SciencePesticidal propertiesStudies on chlorinated carbamates
Biochemical ResearchGalectin inhibitionNature Communications

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and functional implications.

Structural Analogues and Substituent Effects

4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl-Carbamates (4a–i) Structure: These compounds feature a 3-chlorophenyl urea backbone with a 4-chlorophenyl carbamate group. Comparison: The absence of a benzoyl group in these derivatives reduces steric bulk compared to the target compound. This difference may alter binding affinity in biological systems ().

4-Chloro-2-{[(3,4-Dichlorophenyl)Amino]Carbonyl}Phenyl Alkylcarbamates (6a–i) Structure: Includes a 3,4-dichlorophenyl urea moiety and a 4-chlorophenyl carbamate.

2-[Butyl(3-Methylphenyl)Amino]Ethyl N-(3,4-Dichlorophenyl)Carbamate Structure: Substitutes the benzoyl group with a butyl(3-methylphenyl)amino moiety. Comparison: The alkylamino group introduces greater hydrophobicity and conformational flexibility, which may influence pharmacokinetic properties such as membrane permeability ().

(4-Chlorophenyl)Methyl N-(3,4-Dichlorophenyl)Carbamate Structure: Replaces the aminoethyl spacer with a methyl group and substitutes the benzoyl group with a 4-chlorophenyl ring.

Physicochemical Properties

Compound Key Substituents Lipophilicity (log k) Conformational Features
Target Compound 3-Chlorobenzoyl, 3,4-dichlorophenyl Not reported Syn N–H conformation to 3-Cl (inferred)
4a–i () 3-Chlorophenyl urea, alkyl carbamate 1.2–2.8* Variable alkyl chain effects
6a–i () 3,4-Dichlorophenyl urea, alkyl carbamate 2.5–3.5* Enhanced Cl-induced rigidity
2-[Butyl(3-Methylphenyl)Amino]... (Ev. 6) Butyl(3-methylphenyl)amino Not reported Flexible alkyl chain
2,2-Dichloro-N-(3,4-Dimethylphenyl)... (Ev. 5) 3,4-Dimethylphenyl, dichloroacetamide Not reported Syn N–H to 3-Me; anti to C=O

*Lipophilicity data inferred from HPLC capacity factors ().

  • Lipophilicity Trends: Compounds with 3,4-dichlorophenyl groups (e.g., 6a–i) exhibit higher log k values (2.5–3.5) compared to mono-chlorinated analogs (1.2–2.8), suggesting that increased halogenation enhances hydrophobicity.
  • Conformational Stability : In 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide (), the syn conformation of the N–H bond relative to the 3-substituent stabilizes intermolecular hydrogen bonding. A similar effect is expected in the target compound’s 3-chlorobenzoyl group, promoting crystal packing or receptor binding ().

Biological Activity

2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated aromatic rings and carbamate functional groups. Its molecular formula is C16H13Cl3N2O3C_{16}H_{13}Cl_{3}N_{2}O_{3} and it has a molecular weight of 387.65 g/mol. This compound is of interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of use.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. For instance, compounds similar in structure have shown significant cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values indicating effective growth inhibition. The presence of electron-withdrawing groups like chlorines on the phenyl ring enhances the biological activity, making such compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate has been investigated for its antimicrobial effects. Studies have demonstrated that compounds with similar structural motifs exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents plays a crucial role in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:

  • Chlorine Substitution : The introduction of chlorine atoms at specific positions on the aromatic rings increases both anticancer and antimicrobial activities.
  • Functional Groups : The presence of carbamate functional groups is essential for maintaining biological activity, as they are involved in interactions with biological targets.
Compound StructureAnticancer Activity (IC50)Antimicrobial Activity
2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamateIC50 < 10 µMEffective against multiple bacterial strains
Similar compounds with varied substitutionsIC50 range from 1 µM to >100 µMVariable efficacy based on substituent position

Case Study: Anticancer Efficacy

One study focused on evaluating the anticancer efficacy of a series of chlorinated phenyl carbamates, including 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate. The results indicated that this compound exhibited remarkable cytotoxicity against several cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases. The mechanism was linked to apoptosis induction through mitochondrial pathways .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of this compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies suggest that compounds similar to 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate can significantly reduce tumor growth without causing severe toxicity, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Coupling the 3-chlorobenzoyl chloride with an ethylenediamine derivative to form the intermediate 2-[(3-chlorobenzoyl)amino]ethylamine. This requires anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl .
  • Step 2 : Reacting the intermediate with 3,4-dichlorophenyl isocyanate to form the carbamate. Temperature control (0–5°C) and slow reagent addition minimize side reactions .
  • Optimization : Use HPLC or TLC to monitor reaction progress. Adjust solvent polarity (e.g., acetonitrile vs. DMSO) and catalyst loading (e.g., DMAP) to improve yields .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the carbamate linkage (δ ~155 ppm for carbonyl) and aromatic substituents (δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 412.0245 for C₁₆H₁₂Cl₃N₂O₃) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what methods are used to study these interactions?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase or tyrosine kinases). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with chlorinated aryl groups .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
  • Enzyme Inhibition Assays : Conduct kinetic studies (e.g., IC₅₀ determination) using fluorogenic substrates to quantify inhibitory potency .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies)?

  • Methodology :

  • Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to reduce variability. Validate with positive controls (e.g., donepezil for acetylcholinesterase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., Cl substituent positions) with activity trends .

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